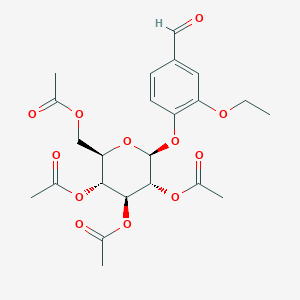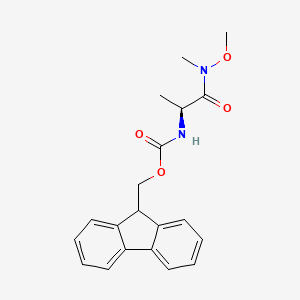
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF (TFMBZB) is a chemical compound that has been used for a variety of scientific research applications. It is a white crystalline solid that is soluble in THF, ethanol, and other organic solvents. TFMBZB is a useful reagent for organic synthesis, and it can be used in a variety of reactions, such as Grignard reactions, Wittig reactions, and Michael additions. TFMBZB is also used in the synthesis of polymers, dyes, and pharmaceuticals, and it has been shown to have biochemical and physiological effects on cells and organisms.
Scientific Research Applications
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, dyes, and pharmaceuticals. (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has also been used in the synthesis of organometallic compounds, such as Grignard reagents, Wittig reagents, and Michael additions. In addition, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in the synthesis of fluorinated compounds, and it has been used in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is not well understood. However, it is believed that the reaction of trifluoromethylbenzene and zinc bromide in THF results in the formation of an intermediate complex that is then converted to the desired product. The reaction is believed to involve a nucleophilic substitution of the trifluoromethyl group on the benzene ring for the zinc bromide.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF are not well understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been shown to have an inhibitory effect on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in laboratory experiments include its low cost, its easy availability, its solubility in organic solvents, and its stability. Additionally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is a useful reagent for organic synthesis, and it has been used in the synthesis of polymers, dyes, and pharmaceuticals. The main limitation of using (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in laboratory experiments is its toxicity. (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is a toxic compound and should be handled with care.
Future Directions
There are several potential future directions for the use of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in scientific research. One potential future direction is the use of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in the synthesis of novel compounds, such as heterocyclic compounds and fluorinated compounds. Additionally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF could be used in the synthesis of new polymers and dyes. Additionally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF could be used to study the biochemical and physiological effects of the compound on cells and organisms. Finally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF could be used in the development of new pharmaceuticals.
Synthesis Methods
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF can be synthesized from the reaction of trifluoromethylbenzene and zinc bromide in tetrahydrofuran (THF) at room temperature. Trifluoromethylbenzene is reacted with zinc bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, in order to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to minimize the formation of side products. The reaction is typically complete within 30 minutes, and the product can be isolated by filtration and recrystallized from THF.
properties
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRCIVAXWDII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)
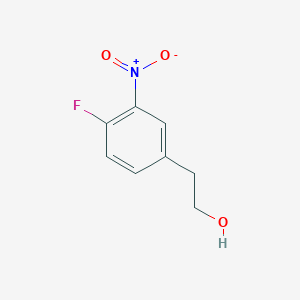
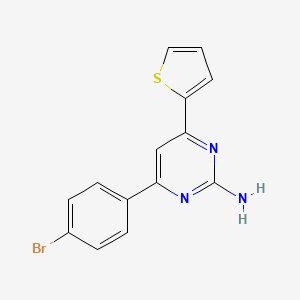

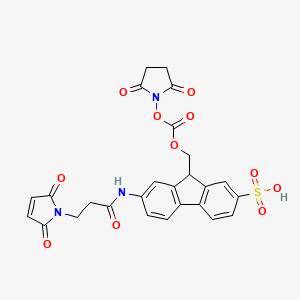

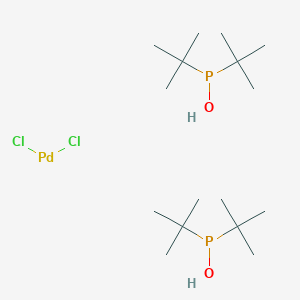
![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)

